molecular formula C11H11NO4 B14088693 3-(2-Nitrophenyl)pentane-2,4-dione CAS No. 89185-84-2

3-(2-Nitrophenyl)pentane-2,4-dione

Cat. No.: B14088693
CAS No.: 89185-84-2
M. Wt: 221.21 g/mol
InChI Key: CBYZMHCTWCVYKF-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)pentane-2,4-dione is an organic compound with the molecular formula C11H11NO4. It is a derivative of pentane-2,4-dione, where a nitrophenyl group is attached to the third carbon of the pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)pentane-2,4-dione typically involves the reaction of 2-nitrobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine or pyridine to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Nitrophenyl)pentane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)pentane-2,4-dione involves its interaction with metal ions and enzymes. The compound can chelate metal ions through its diketone moiety, forming stable complexes. These complexes can then participate in various biochemical processes, such as catalysis or inhibition of enzyme activity . The nitro group can also undergo reduction to form amino derivatives, which may interact with biological targets through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The nitro group can participate in various redox reactions, making the compound versatile in synthetic and analytical chemistry .

Properties

CAS No.

89185-84-2

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

3-(2-nitrophenyl)pentane-2,4-dione

InChI

InChI=1S/C11H11NO4/c1-7(13)11(8(2)14)9-5-3-4-6-10(9)12(15)16/h3-6,11H,1-2H3

InChI Key

CBYZMHCTWCVYKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)C

Origin of Product

United States

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